molecular formula C29H38O9 B12321246 (9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate

(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate

Cat. No.: B12321246
M. Wt: 530.6 g/mol
InChI Key: RHABJANPSGWEFC-RVDMUPIBSA-N
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Description

(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[104002,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate typically involves multiple steps, including the formation of the tricyclic core and the introduction of methoxy and hydroxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is explored for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which (9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[104002,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate apart is its unique tricyclic structure and the presence of multiple methoxy and hydroxy groups

Properties

Molecular Formula

C29H38O9

Molecular Weight

530.6 g/mol

IUPAC Name

(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C29H38O9/c1-11-15(2)28(30)38-27-18-14-20(33-6)24(35-8)26(37-10)22(18)21-17(12-16(3)29(27,4)31)13-19(32-5)23(34-7)25(21)36-9/h11,13-14,16,27,31H,12H2,1-10H3/b15-11+

InChI Key

RHABJANPSGWEFC-RVDMUPIBSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C(=C(C=C3CC(C1(C)O)C)OC)OC)OC)OC)OC)OC

Origin of Product

United States

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